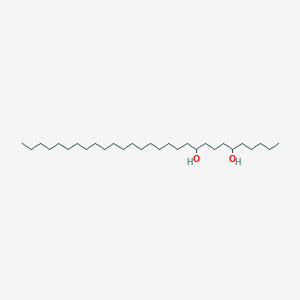

6,10-Nonacosanediol

Description

Properties

CAS No. |

71418-30-9 |

|---|---|

Molecular Formula |

C29H60O2 |

Molecular Weight |

440.8 g/mol |

IUPAC Name |

nonacosane-6,10-diol |

InChI |

InChI=1S/C29H60O2/c1-3-5-7-8-9-10-11-12-13-14-15-16-17-18-19-20-22-25-29(31)27-23-26-28(30)24-21-6-4-2/h28-31H,3-27H2,1-2H3 |

InChI Key |

CCWIJOSUZUGYSX-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCCCCCCC(CCCC(CCCCC)O)O |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCC(CCCC(CCCCC)O)O |

Origin of Product |

United States |

Occurrence and Natural Distribution of 6,10 Nonacosanediol and Its Isomers

Plant Kingdom: Distribution in Epicuticular Waxes

Epicuticular waxes form a crystalline layer on the surface of plant cuticles, playing a crucial role in protecting the plant from environmental stressors. Within these waxes, a variety of long-chain aliphatic compounds can be found, including alkanediols. Among these, 6,10-Nonacosanediol and its isomers are notable constituents in a diverse range of plant species.

Genus Juniperus Species (e.g., Juniperus communis)

Table 1: Isomeric Composition of Nonacosane-diols in Juniperus scopulorum Epicuticular Wax

| Isomer | Percentage of Total Diols |

|---|---|

| Nonacosane-4,10-diol | 57% |

| Nonacosane-5,10-diol | 28% |

| Nonacosane-7,10-diol | 11% |

| Nonacosane-10,13-diol | 4% |

Genus Typha Species (e.g., Typha angustifolia)

Typha angustifolia, commonly known as narrowleaf cattail, has been found to contain 6,10-Nonacosanediol as one of its aliphatic hydrocarbon constituents. researchgate.net This discovery highlights the broad distribution of this compound across different plant families and environments.

Genus Picea Species (e.g., Picea abies, Picea sitchensis)

The epicuticular waxes of Norway Spruce (Picea abies) and Sitka Spruce (Picea sitchensis) are also known to contain 6,10-Nonacosanediol among other nonacosanediol isomers. In Norway spruce, a variety of C29 isomers have been identified, including 3,10-, 4,10-, 5,10-, 6,10-, 7,10-, 10,13-, and 10,16-nonacosanediol. researchgate.net All of these, with the exception of 3,10-nonacosanediol, were also detected in the waxes of Sitka spruce. researchgate.net Changes in the chemical composition of these waxes, including the levels of nonacosane-diols, have been observed in response to environmental stressors like acid rain. jmaterenvironsci.com

Genus Drimys Species (e.g., Drimys winteri)

The leaves of Drimys winteri exhibit a complex mixture of very-long-chain compounds in their epicuticular wax, with a significant presence of alkanediols where one hydroxyl group is located at the C-10 position. cdnsciencepub.com A detailed analysis of the adaxial (upper) and abaxial (lower) leaf surfaces revealed differing compositions of nonacosanediol isomers. 6,10-Nonacosanediol was identified as a minor component on both surfaces. cdnsciencepub.com

Table 2: Relative Abundance of Nonacosanediol Isomers in Drimys winteri Leaf Wax

| Isomer | Adaxial Wax (%) | Abaxial Wax (%) |

|---|---|---|

| Nonacosane-3,10-diol | 2.1 | 1.5 |

| Nonacosane-4,10-diol | 38 | 58 |

| Nonacosane-5,10-diol | 19 | 19 |

| 6,10-Nonacosanediol | 0.9 | 1.6 |

| Nonacosane-7,10-diol | 33 | 1.4 |

| Nonacosane-10,13-diol | 6.9 | 0.3 |

| Nonacosane-10,14-diol | - | 3.3 |

| Nonacosane-10,15-diol | - | 15 |

Arabidopsis thaliana Wax Composition

The model plant Arabidopsis thaliana has been extensively studied for its cuticular wax composition. The stem wax of the wild-type contains homologous series of C27 to C31 secondary alcohols and C28 to C30 ketones, which are dominated by C29 homologues. cdnsciencepub.com In addition to these, C29 diols have been identified as minor components, accounting for approximately 0.05 µg/cm² of the stem wax. cdnsciencepub.com While the specific isomers of these diols are not always detailed in broad compositional studies, their presence points to the biosynthetic pathways capable of producing such compounds in this species.

Papaveraceae Species (e.g., Papaver spp., Eschscholtzia californica)

A study of eight species from the Papaveraceae family, including various Papaver species and Eschscholtzia californica, revealed that alkanediols are a consistent component of their cuticular waxes. cdnsciencepub.com These alkanediols, primarily isomeric nonacosanediols, make up between 2% and 23% of the total wax mixture. cdnsciencepub.comcdnsciencepub.com The prevalence of nonacosan-10-ol (B1263646) as the main secondary alkanol in these waxes suggests it is a key precursor in the biosynthesis of these diols. cdnsciencepub.com This indicates that 6,10-Nonacosanediol and its isomers are likely present across this plant family.

Tropaeolum majus

While the direct presence of 6,10-nonacosanediol in Tropaeolum majus, commonly known as garden nasturtium, has not been explicitly documented in scientific literature, the plant is known to synthesize a variety of long-chain aliphatic compounds. Studies on the chemical composition of T. majus have identified the presence of nonacosane, a 29-carbon straight-chain alkane. The biosynthesis of such long-chain alkanes suggests the existence of enzymatic pathways capable of producing C29 skeletons, which are foundational to nonacosanediols. Furthermore, analyses of T. majus have revealed a rich profile of fatty acids, which are precursors for the biosynthesis of long-chain alcohols. However, to date, specific research confirming the isolation of 6,10-nonacosanediol or its isomers from Tropaeolum majus is not available.

Animal Kingdom: Presence in Biological Secretions and Excretions

Rodent Species (e.g., Trogopterus xanthipes feces)

Significant findings regarding the natural occurrence of nonacosanediol isomers come from the study of fecal matter from the complex-toothed flying squirrel, Trogopterus xanthipes. Chemical investigations of these feces, a material used in traditional Chinese medicine, have led to the isolation and characterization of several long-chain aliphatic compounds. Notably, research has identified specific isomers of nonacosanediol within this biological material. A 2009 study published in the Journal of Asian Natural Products Research detailed the isolation of two new fatty alcohols from the feces of Trogopterus xanthipes: 8,15-nonacosanediol and 6,13-nonacosanediol tandfonline.comnih.gov. These findings represent a confirmed natural source of these particular nonacosanediol isomers. The presence of these compounds is thought to be a result of the animal's metabolism of its plant-based diet tandfonline.com.

Isomeric Diversity and Co-occurrence Patterns

The study of nonacosanediols is marked by the diversity of their isomers, which differ in the positions of the two hydroxyl groups along the 29-carbon chain. The co-occurrence of multiple isomers within a single natural source provides valuable insights into the biosynthetic pathways at play.

As established, the feces of Trogopterus xanthipes are a confirmed source of both 8,15-nonacosanediol and 6,13-nonacosanediol tandfonline.comnih.gov. This co-occurrence within the same biological matrix is a key finding in the study of these compounds.

While the outline for this article includes a broader range of nonacosanediol isomers, including 4,10-nonacosanediol , 5,10-nonacosanediol , 7,10-nonacosanediol , 10,13-nonacosanediol , 10,14-nonacosanediol , and 10,15-nonacosanediol , a comprehensive review of the available scientific literature did not yield specific instances of their isolation from natural sources. Information on these particular isomers is currently limited to entries in chemical databases. The confirmed natural occurrences from the feces of Trogopterus xanthipes are summarized in the table below.

Table 1: Confirmed Natural Occurrence of Nonacosanediol Isomers

| Compound Name | Natural Source | Organism |

| 8,15-Nonacosanediol | Feces | Trogopterus xanthipes tandfonline.comnih.gov |

| 6,13-Nonacosanediol | Feces | Trogopterus xanthipes tandfonline.comnih.gov |

Advanced Methodologies for Isolation and Structural Characterization

Extraction Techniques from Biological Matrices

Extracting 6,10-Nonacosanediol from biological matrices, typically plant cuticles, requires methods that efficiently solubilize these lipophilic compounds while minimizing degradation.

Solvent Extraction Methods

Traditional solvent extraction remains a primary method for isolating lipids, including long-chain diols like 6,10-Nonacosanediol, from plant materials. Common organic solvents employed for this purpose include chloroform (B151607), n-hexane, and ethyl acetate (B1210297) (EtOAc).

Chloroform: Often used due to its effectiveness in dissolving a broad range of lipids. It has been employed in the extraction of cuticular waxes, yielding fractions containing diols and other long-chain aliphatic compounds frontiersin.orgresearchgate.net. Studies on plant waxes frequently utilize chloroform for comprehensive extraction of lipid components researchgate.netnih.gov.

n-Hexane: A less polar solvent, n-hexane is widely used in industrial solvent extraction of waxes. While effective for many lipids, its lower polarity might require larger volumes or longer extraction times for highly polar components compared to more polar solvents researchgate.netmsu.edu. It is a common solvent for initial wax extraction from plant surfaces bac-lac.gc.ca.

Ethyl Acetate (EtOAc): Frequently used in combination with other solvents or in sequential extraction steps, EtOAc is effective in extracting polar lipids, including sterols, diols, and keto-ols, from plant matrices frontiersin.org.

A typical solvent extraction protocol for cuticular waxes involves maceration or sonication of plant material with the chosen solvent. For instance, a mixture of dichloromethane (B109758) (DCM) and methanol (B129727) (9:1, v:v) or chloroform and methanol (2:1, v:v) are common solvent systems for extracting lipid fractions from plant tissues researchgate.netcopernicus.orgd-nb.info. Following extraction, the solvent is evaporated, and the residue, containing the crude wax, is subjected to further purification and analysis.

Supercritical Fluid Extraction Approaches

Supercritical fluid extraction (SFE), particularly using supercritical carbon dioxide (scCO2), offers an environmentally friendly alternative to conventional solvent extraction. SFE is advantageous due to its tunable solvent strength, low operating temperatures, and the absence of residual organic solvents in the extract. While direct published protocols detailing SFE specifically for 6,10-Nonacosanediol are not abundant, SFE is a recognized method for extracting lipophilic compounds from biomass, including plant waxes researchgate.netscience.govdntb.gov.ua. It is capable of efficiently extracting long-chain diols and other wax components from plant matrices, often with improved selectivity and reduced thermal degradation compared to traditional methods.

Chromatographic Separation Strategies

Following extraction, chromatographic techniques are essential for separating 6,10-Nonacosanediol from other co-extracted compounds and for its purification.

Gas Chromatography (GC) and Coupled Techniques (e.g., GC-FID)

Gas chromatography (GC) is a cornerstone technique for the analysis and quantification of volatile and semi-volatile compounds like long-chain diols. For enhanced detectability and volatility, diols are often derivatized, commonly as their trimethylsilyl (B98337) (TMS) ethers, before GC analysis.

Gas Chromatography-Flame Ionization Detection (GC-FID): GC-FID is widely used for the quantitative analysis of lipid classes, including diols, in plant waxes upc.edu. It provides sensitive detection of hydrocarbons and oxygenated compounds. In the analysis of plant waxes, internal standards such as cholestane (B1235564) are often employed for accurate quantification of identified compounds upc.edu. GC-FID allows for the separation of homologous series of compounds, including various nonacosanediol isomers, based on their volatility and interaction with the stationary phase.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is invaluable for both separation and identification. The mass spectrometer provides fragmentation patterns that serve as a molecular fingerprint, enabling the structural elucidation of compounds like 6,10-Nonacosanediol. For instance, specific fragment ions observed in the GC-MS analysis of 6,10-Nonacosanediol have been reported, aiding in its identification within complex mixtures iprojectdownload.com. The fragmentation of diol-di-TMS ethers, for example, yields characteristic ions resulting from alpha-scission and loss of trimethylsilanol (B90980) (TMSOH), providing structural clues upc.edu. GC-MS has been instrumental in identifying various nonacosanediol isomers in plant waxes, such as those found in Drimys winteri msu.edu and Juniperus communis upc.edu.

Thin-Layer Chromatography (TLC) for Fractionation

Thin-layer chromatography (TLC) serves as a rapid and cost-effective method for the qualitative analysis and preliminary fractionation of lipid mixtures. It is often used to monitor the progress of column chromatography or to assess the purity of fractions.

TLC has been employed to separate different classes of cuticular lipids, with diols typically eluting in more polar fractions. For example, in the analysis of Drimys winteri leaf waxes, a relatively polar TLC fraction (Rf 0.24) was found to contain alkanediols, which were subsequently identified by GC-MS msu.edu. TLC can also be used to guide the selection of solvent systems for column chromatography by indicating the relative polarities of different lipid components, including diols.

Spectroscopic and Spectrometric Elucidation

Beyond GC-MS, other spectroscopic and spectrometric techniques provide complementary data for the definitive structural characterization of 6,10-Nonacosanediol.

Mass Spectrometry (MS): As mentioned, GC-MS is critical for identifying the molecular weight and fragmentation patterns of 6,10-Nonacosanediol. High-resolution mass spectrometry (HRMS) can provide exact mass measurements, allowing for the determination of the elemental composition (C29H60O2) bac-lac.gc.ca. Fragmentation patterns, such as those observed at m/z 207, 173, and 95, can be indicative of the long alkyl chain and the positions of the hydroxyl groups after derivatization iprojectdownload.com.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While specific NMR data for 6,10-Nonacosanediol are not detailed in the provided search results, NMR techniques such as ¹H NMR and ¹³C NMR are standard for elucidating the structure of organic molecules. These methods can confirm the presence of the hydroxyl groups, the length of the carbon chain, and the specific positions of the hydroxyl substituents (at C-6 and C-10) through characteristic chemical shifts and coupling patterns. Derivatization, such as silylation of the hydroxyl groups, is often performed to improve solubility and spectral resolution for NMR analysis of long-chain diols.

Infrared (IR) Spectroscopy: Fourier Transform Infrared (FTIR) spectroscopy can confirm the presence of hydroxyl (-OH) functional groups through a characteristic broad absorption band in the ~3200-3600 cm⁻¹ region acs.org. It can also provide information about C-H stretching and bending vibrations from the long aliphatic chain.

These techniques collectively enable the unambiguous identification and characterization of 6,10-Nonacosanediol within complex biological extracts.

Compound List:

6,10-Nonacosanediol

Cholestane

Heptacosane-4,10-diol

Nonacosane-3,10-diol

Nonacosane-4,10-diol

Nonacosane-5,10-diol

Nonacosane-6,10-diol

Nonacosane-7,10-diol

Nonacosane-10,13-diol

Nonacosane-10,14-diol

Nonacosane-10,15-diol

Alkanediols

Alkanols

Alkanes

Aldehydes

Alkyl esters

Fatty acids

Keto-ols

Ketones

Phenyl esters

Triterpenoids

Tocopherols

Octacosanol

Ginnol (S)-Nonacosan-10-ol

Biological and Ecological Significance of 6,10 Nonacosanediol

Role in Plant Cuticular Wax Formation and Function

Plant cuticular waxes are complex mixtures of very-long-chain aliphatic compounds, including alkanes, alcohols, aldehydes, esters, and ketones. These waxes are crucial for plant survival, providing a barrier against uncontrolled water loss and protecting against environmental stresses and biotic factors nih.govfrontiersin.orgbeilstein-journals.org. Diols, such as 6,10-Nonacosanediol, are integral components of these wax mixtures, influencing their structural properties and, consequently, their functional roles.

Contribution to Epicuticular Wax Crystal Architecture (e.g., Nanotubules)

Epicuticular waxes often self-assemble into intricate crystalline structures on the plant surface, such as platelets, rods, and notably, tubules. These structures are not merely decorative but are directly linked to the chemical composition of the waxes researchgate.net. Long-chain secondary alcohols and alkanediols are key constituents responsible for forming these specific morphologies oup.comacs.orgresearchgate.net.

Research indicates that secondary alcohols like nonacosan-10-ol (B1263646), often in conjunction with alkanediols, are essential for the formation of epicuticular wax nanotubules oup.comacs.orgnih.govresearchgate.net. Specifically, nonacosan-10-ol, particularly its S-enantiomer, when combined with a certain proportion of diols, facilitates the formation of these characteristic tubular structures researchgate.net. Diols such as nonacosane-4,10-diol and nonacosane-5,10-diol have been identified as significant components within these wax tubules oup.comnih.gov. While 6,10-Nonacosanediol is a specific isomer within this class, its structural similarity to other identified diols suggests it contributes to the self-assembly processes that generate these complex wax architectures oup.comupc.edu. The presence of multiple hydroxyl groups in diols can influence the packing and curvature of wax molecules, leading to the formation of these ordered structures beilstein-journals.org.

Future Research Directions and Advanced Theoretical Frameworks

Elucidation of Novel Biosynthetic Enzymes and Genes

The precise enzymatic machinery responsible for the synthesis of 6,10-Nonacosanediol within plants is not yet fully characterized. Current research points to the involvement of very-long-chain fatty acid (VLCFA) elongases and subsequent modifications, including hydroxylation and reduction reactions, to form alkanediols mdpi.comresearchgate.netresearchgate.net. Specifically, P450 monooxygenases are implicated in the regio-specific hydroxylation of fatty acids and alkanes to introduce hydroxyl groups at mid-chain positions, a process crucial for diol formation researchgate.netnih.govoup.comnih.gov. Fatty acyl reductases (FARs) are also known to convert fatty acyl-CoAs into fatty alcohols, which can serve as precursors or intermediates in diol biosynthesis mdpi.comoup.comresearchgate.netresearchgate.net.

Future research should focus on identifying and characterizing the specific enzymes, particularly hydroxylases and reductases, that catalyze the formation of the 6,10-dihydroxy configuration on a C29 chain. This could involve comparative genomics and transcriptomics of plant species known to produce 6,10-Nonacosanediol, followed by in vitro enzymatic assays and biochemical analyses to confirm the activity and substrate specificity of candidate enzymes. Identifying the genes encoding these enzymes will be critical for subsequent genetic manipulation and biotechnological applications.

Genetic Engineering Approaches for Modifying Alkanediol Production in Plants

Leveraging the knowledge gained from identifying biosynthetic enzymes, genetic engineering offers a powerful approach to enhance or tailor the production of 6,10-Nonacosanediol in plants. Plants naturally synthesize a variety of alkanediols as part of their cuticular waxes oup.comnih.govubc.ca, providing a natural platform for such modifications.

Future research could explore the introduction or overexpression of genes encoding key enzymes for 6,10-Nonacosanediol synthesis into model plants like Arabidopsis thaliana or into agriculturally relevant species. Techniques such as CRISPR-Cas9 gene editing could be employed for precise modification of endogenous pathways, potentially increasing the yield of the target diol or altering the composition of cuticular waxes. Conversely, silencing genes that lead to the production of competing or undesirable wax components could also be a strategy. Understanding the regulatory networks governing wax biosynthesis will be crucial for successful metabolic engineering efforts.

Advanced Modeling of Alkanediol Self-Assembly and Crystal Formation

The physical properties of long-chain molecules like 6,10-Nonacosanediol, particularly their self-assembly into ordered structures and crystal formation, are of significant interest for materials science and understanding their role in plant cuticles. Molecular modeling techniques, including molecular dynamics simulations and density functional theory (DFT), are essential tools for predicting these behaviors columbia.educam.ac.ukmdpi.comacs.orgresearchgate.net.

Advanced theoretical frameworks are needed to model the self-assembly of 6,10-Nonacosanediol. This research should focus on simulating how the specific placement of hydroxyl groups at the C-6 and C-10 positions influences intermolecular interactions, such as hydrogen bonding and van der Waals forces. Such models can predict the packing arrangements, phase transitions, and crystalline structures of these molecules. Understanding these fundamental self-assembly principles could pave the way for designing novel materials with tailored properties based on the unique structure of 6,10-Nonacosanediol.

Interdisciplinary Studies on Chemical Ecology and Plant Defense Signaling

Plant cuticular waxes, including alkanediols, play vital roles in plant-environment interactions, contributing to water retention, UV protection, and defense against pathogens and herbivores oup.comubc.caroyalsocietypublishing.org. Chemical ecology investigates these interactions through the lens of chemical signals and responses frontiersin.orgtaylorfrancis.comnih.gov.

Future research should adopt an interdisciplinary approach to investigate the specific ecological roles of 6,10-Nonacosanediol. This could involve studying its contribution to the physical barrier properties of the cuticle and its impact on water loss. Furthermore, investigations into whether this diol acts as a signaling molecule, a deterrent to herbivores or pathogens, or influences plant-microbe interactions would be valuable. Analyzing its presence and concentration under various environmental stresses or during specific plant developmental stages could provide insights into its functional significance in plant defense and survival.

Development of Sustainable Bioproduction Strategies from Natural Sources

The increasing demand for bio-based chemicals necessitates the development of sustainable production methods. 6,10-Nonacosanediol, being a naturally occurring compound, presents opportunities for both extraction from plant sources and microbial biosynthesis.

Research efforts should focus on optimizing extraction protocols for isolating 6,10-Nonacosanediol from plant cuticular waxes, ensuring efficiency and minimal environmental impact. Concurrently, metabolic engineering of microbial hosts, such as Escherichia coli or yeast, offers a promising avenue for sustainable bioproduction researchgate.netresearchgate.netmdpi.comnih.gov. This would involve introducing the genes encoding the identified biosynthetic enzymes from plants into these microbial chassis and optimizing fermentation conditions for high-yield production. Utilizing waste biomass or renewable feedstocks for microbial cultivation would further enhance the sustainability of this approach.

Structural Biology of Enzymes Involved in Alkanediol Metabolism

Understanding the three-dimensional structures of enzymes is fundamental for elucidating their catalytic mechanisms and for guiding protein engineering efforts to enhance their efficiency and specificity. Enzymes such as P450 monooxygenases and fatty acyl reductases are key players in the biosynthesis of long-chain alcohols and diols mdpi.comresearchgate.netnih.govoup.comnih.govoup.comresearchgate.netnih.govnih.gov.

Future research should prioritize the structural determination of enzymes hypothesized to be involved in 6,10-Nonacosanediol biosynthesis. Techniques like X-ray crystallography and cryo-electron microscopy can provide high-resolution structural data, revealing substrate binding pockets, catalytic residues, and conformational changes during catalysis. This structural information is invaluable for rational design of enzyme variants with improved activity, regioselectivity, and substrate preference, thereby facilitating the targeted production of 6,10-Nonacosanediol.

Table 1: Identified Long-Chain Alkanediols in Plant Waxes

Q & A

Basic Research Questions

Q. What are the primary natural sources of 6,10-Nonacosanediol, and how is it isolated for laboratory use?

- Methodological Answer : 6,10-Nonacosanediol is predominantly isolated from plant species such as Pinus radiata and Typha angustifolia using solvent extraction followed by chromatographic purification (e.g., column chromatography). Detailed protocols emphasize the use of non-polar solvents for initial extraction and gradient elution for separation, as documented in phytochemical studies . Structural confirmation requires cross-referencing with spectral databases (e.g., NMR, IR) to ensure purity.

Q. Which spectroscopic and chromatographic techniques are most reliable for confirming the structure of 6,10-Nonacosanediol?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for elucidating hydroxyl group positions and carbon chain configuration. Gas chromatography-mass spectrometry (GC-MS) coupled with NIST-standard reference data ensures accurate molecular weight and fragmentation pattern matching . Infrared (IR) spectroscopy further validates hydroxyl functional groups. For reproducibility, protocols should specify instrument calibration and solvent systems (e.g., deuterated chloroform for NMR) .

Q. How should researchers design experiments to assess the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Stability studies should employ controlled degradation experiments, monitoring changes via HPLC or GC-MS. Experimental design must include:

- Buffer solutions across a pH range (e.g., 2–12).

- Thermal stress conditions (e.g., 40°C, 60°C).

- Time-point sampling to track degradation kinetics.

Statistical analysis (e.g., ANOVA) identifies significant stability thresholds .

Advanced Research Questions

Q. What methodologies resolve contradictions in reported bioactivity data for 6,10-Nonacosanediol across studies?

- Methodological Answer : Discrepancies often arise from variations in experimental design, such as differences in cell lines, dosing protocols, or endpoint measurements. To address this:

- Conduct power analyses to ensure adequate sample sizes and reduce Type II errors .

- Replicate studies using standardized biological models (e.g., ISO-certified cell cultures).

- Perform meta-analyses to aggregate data, though heterogeneity in study designs (e.g., crossover vs. parallel trials) may limit comparability .

Q. How can computational modeling predict the interaction of 6,10-Nonacosanediol with lipid membranes or protein targets?

- Methodological Answer : Molecular dynamics (MD) simulations and docking studies (e.g., using GROMACS or AutoDock) model the compound’s behavior in lipid bilayers or binding pockets. Key steps include:

- Parameterization of the compound’s force field (e.g., CHARMM36).

- Simulation of membrane insertion dynamics under physiological conditions.

- Validation via experimental techniques like surface plasmon resonance (SPR) .

Q. What strategies ensure reproducibility in synthesizing 6,10-Nonacosanediol derivatives for structure-activity relationship (SAR) studies?

- Methodological Answer : Rigorous documentation of synthetic protocols is essential:

- Specify catalyst systems (e.g., palladium for cross-coupling reactions).

- Include detailed stoichiometric ratios and reaction timelines.

- Use high-purity reagents (≥99%, verified via certificates of analysis).

Publish raw spectral data and chromatograms in supplementary materials to enable peer validation .

Data Analysis and Transparency

Q. How should researchers address anomalies in chromatographic or spectral data during compound characterization?

- Methodological Answer : Anomalies (e.g., unexpected peaks in GC-MS) require systematic troubleshooting:

- Re-run samples with fresh aliquots to exclude degradation.

- Compare against blank runs to identify contamination.

- Consult spectral libraries (e.g., NIST WebBook) for co-eluting compounds .

Q. What ethical and technical considerations apply when sharing datasets involving 6,10-Nonacosanediol research?

- Methodological Answer : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable):

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.